molecular formula C18H17N3OS B2599292 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 688335-27-5

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2599292
CAS RN: 688335-27-5
M. Wt: 323.41
InChI Key: KDIVAPYMTVVQNW-UHFFFAOYSA-N
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Description

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PTAA belongs to the class of thiosemicarbazone derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Antibacterial and Anticancer Properties

A derivative closely related to the queried compound, synthesized by combining the imidazole ring with different substituents, has shown significant antibacterial activity. This research suggests potential applications in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, similar compounds have been investigated for their anticancer activities, exhibiting reasonable effectiveness against various cancer cell lines, including melanoma. These findings highlight the potential for developing novel anticancer drugs based on this chemical structure (Duran & Demirayak, 2012).

Antifungal and Anticonvulsant Activities

Other studies have focused on the synthesis of compounds with a similar core structure for antifungal applications, with some derivatives showing significant activity against Candida species. This suggests a possible role in combating drug-resistant fungal infections (Altındağ et al., 2017). Moreover, investigations into derivatives for anticonvulsant properties revealed that certain compounds significantly protect against seizures induced by maximal electroshock, indicating potential use in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antioxidant Properties and Chemical Reactivity

Research on benzimidazole derivatives, which share a similar structural motif with the queried compound, has explored their antioxidant properties. These studies offer insights into how modifications to the chemical structure can influence its reactivity and potential applications in materials science or as antioxidants in pharmaceutical formulations (Rouifi et al., 2020).

properties

IUPAC Name

N-(4-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-14-7-9-15(10-8-14)20-17(22)13-23-18-19-11-12-21(18)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIVAPYMTVVQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

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